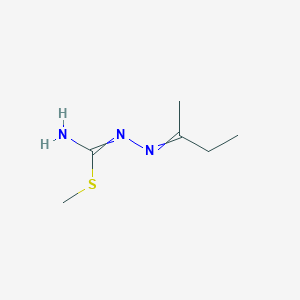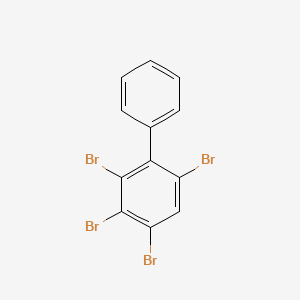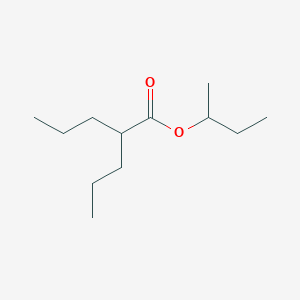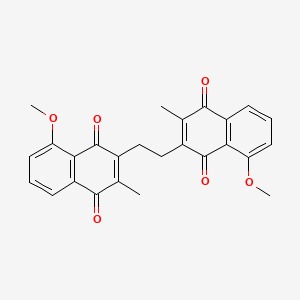
2,9-Dianilino-10-hydroxyanthracene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dianilino-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, characterized by the presence of two anilino groups and a hydroxyl group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione typically involves the reaction of anthraquinone derivatives with aniline under specific conditions
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The anilino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthracene core.
科学的研究の応用
2,9-Dianilino-10-hydroxyanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other colorants for various industrial applications.
作用機序
The mechanism of action of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, interfering with replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and metabolic pathways, leading to cellular dysfunction.
類似化合物との比較
1,8-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
2,6-Dibromo-9,10-dicyanoanthracene: A substituted anthracene with different functional groups.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with distinct reactivity.
Uniqueness: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
110988-91-5 |
|---|---|
分子式 |
C26H18N2O3 |
分子量 |
406.4 g/mol |
IUPAC名 |
3-anilino-1,4-dihydroxy-10-phenyliminoanthracen-9-one |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)26(31)23-22(21)25(30)19-14-8-7-13-18(19)24(23)28-17-11-5-2-6-12-17/h1-15,27,29,31H |
InChIキー |
XRDBPSKZJXYYNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=NC4=CC=CC=C4)C5=CC=CC=C5C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



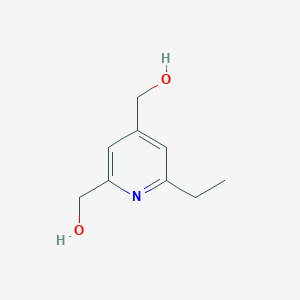
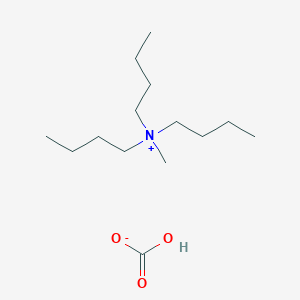
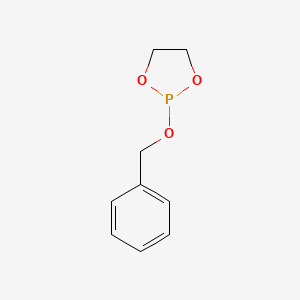
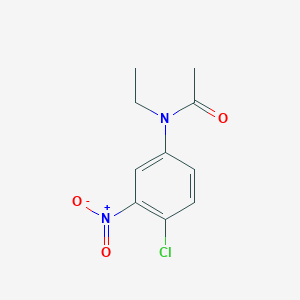
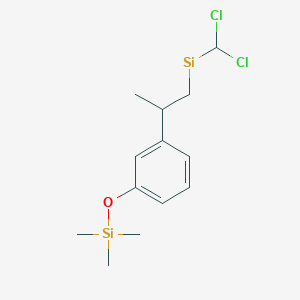
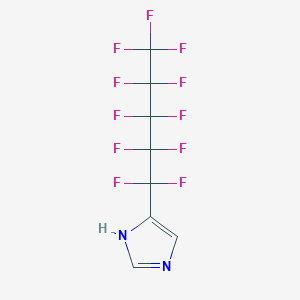
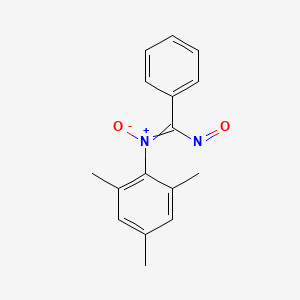
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
